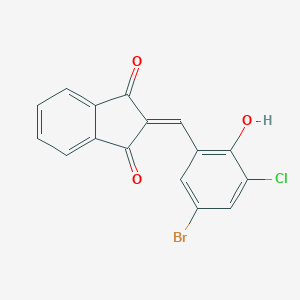![molecular formula C22H18N2O6 B328436 METHYL 2-(5-{[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B328436.png)
METHYL 2-(5-{[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5-{(Z)-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}-2-furyl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyridine ring, a furan ring, and a benzoate ester, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-(5-{[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group tolerant conditions . This reaction involves the use of organoboron reagents and palladium catalysts to achieve the desired coupling.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to achieve higher yields and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5-{(Z)-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}-2-furyl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more reactive intermediates.
Aplicaciones Científicas De Investigación
Methyl 2-(5-{(Z)-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}-2-furyl)benzoate has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, including the development of new drugs and treatments.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of METHYL 2-(5-{[(3Z)-5-CYANO-1-(2-HYDROXYETHYL)-4-METHYL-2,6-DIOXO-1,2,3,6-TETRAHYDROPYRIDIN-3-YLIDENE]METHYL}FURAN-2-YL)BENZOATE involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyridine and furan derivatives with comparable structures and functional groups. Examples include:
Pyridine-2-carboxylate derivatives: These compounds share the pyridine ring and carboxylate ester functional groups.
Furan-2-carboxylate derivatives: These compounds feature the furan ring and carboxylate ester functional groups.
Uniqueness
Methyl 2-(5-{(Z)-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxo-1,6-dihydropyridin-3(2H)-ylidene]methyl}-2-furyl)benzoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C22H18N2O6 |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
methyl 2-[5-[(Z)-[5-cyano-1-(2-hydroxyethyl)-4-methyl-2,6-dioxopyridin-3-ylidene]methyl]furan-2-yl]benzoate |
InChI |
InChI=1S/C22H18N2O6/c1-13-17(20(26)24(9-10-25)21(27)18(13)12-23)11-14-7-8-19(30-14)15-5-3-4-6-16(15)22(28)29-2/h3-8,11,25H,9-10H2,1-2H3/b17-11- |
Clave InChI |
IAYIZSFWAABSCD-BOPFTXTBSA-N |
SMILES isomérico |
CC\1=C(C(=O)N(C(=O)/C1=C\C2=CC=C(O2)C3=CC=CC=C3C(=O)OC)CCO)C#N |
SMILES |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3C(=O)OC)CCO)C#N |
SMILES canónico |
CC1=C(C(=O)N(C(=O)C1=CC2=CC=C(O2)C3=CC=CC=C3C(=O)OC)CCO)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-methyl-4-(morpholin-4-yl)benzylidene]-1H-indene-1,3(2H)-dione](/img/structure/B328355.png)
acetyl}amino)ethyl 3,4-dichlorobenzoate](/img/structure/B328356.png)
![N-(2,2-dimethylpropanoyl)-N'-[5-({[(2,2-dimethylpropanoyl)amino]carbothioyl}amino)-1-naphthyl]thiourea](/img/structure/B328357.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbamothioyl]-3,4,5-trimethoxybenzamide](/img/structure/B328358.png)
![2-({[(5-bromo-2-methoxybenzoyl)amino]carbothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B328360.png)
![4-[(5-bromo-2-butoxyphenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol](/img/structure/B328361.png)
![2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate](/img/structure/B328363.png)
![propan-2-yl 3-[[(5E)-5-[[1-(2-ethoxy-2-oxoethyl)-2-methylindol-3-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]amino]benzoate](/img/structure/B328367.png)
![isopropyl 3-[(5-{[1-(2-ethoxy-2-oxoethyl)-1H-indol-3-yl]methylene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene)amino]benzoate](/img/structure/B328368.png)
![2-{3-[(4,6-dioxo-2-phenyl-1,3-dioxan-5-ylidene)methyl]-1H-indol-1-yl}-N-phenylacetamide](/img/structure/B328369.png)
![2-[(2-methyl-1,5-diphenyl-1H-pyrrol-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B328370.png)
![ethyl 2-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-(2,5-dimethoxyphenyl)-3-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B328378.png)
